molecular formula C11H14O2 B12735636 trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol CAS No. 93640-72-3

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol

Cat. No.: B12735636
CAS No.: 93640-72-3
M. Wt: 178.23 g/mol
InChI Key: QGVXNVFNLXEOHJ-QWRGUYRKSA-N
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Description

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol: is an organic compound with the molecular formula C11H14O2. It is a derivative of benzocycloheptene, characterized by the presence of two hydroxyl groups at the 5 and 6 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol typically involves the dihydroxylation of 6,7,8,9-tetrahydro-5H-benzocycloheptene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired diol product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar dihydroxylation reactions with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into the corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities. It can serve as a model compound for understanding the metabolism and biotransformation of similar structures in biological systems.

Medicine: Research in medicine focuses on the compound’s potential therapeutic properties. It may have applications in the development of new drugs or as a precursor for pharmacologically active compounds.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

    6,7,8,9-Tetrahydro-5H-benzocycloheptene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    5H-Benzocycloheptene: The parent compound without the tetrahydro and diol modifications.

Uniqueness: The presence of hydroxyl groups at the 5 and 6 positions in trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it valuable for various chemical and biological applications .

Properties

IUPAC Name

(5S,6S)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,10-13H,3,5,7H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVXNVFNLXEOHJ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2=CC=CC=C2C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C2=CC=CC=C2C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918267
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93640-72-3
Record name 5H-Benzocycloheptene-5,6-diol, 6,7,8,9-tetrahydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093640723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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